1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro-
Overview
Description
1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- is a heterocyclic organic compound that features an imidazole ring substituted with a cyclopropylmethyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines in the presence of an oxidant .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods typically involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like halides and amines are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Imidazole, 1-benzyl-2-methyl-4-nitro-
- 1H-Imidazole, 1-(cyclopropylmethyl)-2-ethyl-4-nitro-
- 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-5-nitro-
Uniqueness: 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group at the 1-position and the nitro group at the 4-position can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-methyl-4-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-9-8(11(12)13)5-10(6)4-7-2-3-7/h5,7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGKOVOHQKBJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2CC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450824 | |
Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135009-59-5 | |
Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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